REACTION_CXSMILES
|
[O-][CH2:2]C.[Na+].C(O)C.CI.[C:10]([NH:15][C:16]([NH2:18])=[S:17])([O:12][CH2:13][CH3:14])=[O:11]>CCOCC>[CH3:2][S:17][C:16](=[NH:18])[NH:15][C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.47 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)NC(=S)N
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
21 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 21° C. under nitrogen for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to a clear syrup, which
|
Type
|
CUSTOM
|
Details
|
crystallised at 0-4° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC(NC(=O)OCC)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.815 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |